molecular formula C26H23N5O5 B1679473 5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione

5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B1679473
M. Wt: 485.5 g/mol
InChI Key: NJKTYSXXGARILV-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₆H₂₃N₅O₅, molecular weight: 485.5 g/mol) is a pyrimidine-2,4,6-trione derivative featuring a piperazine ring substituted with a 4-nitrophenyl group and a biphenyl moiety at the C5 position of the diazinane core .

Properties

IUPAC Name

5-[4-(4-nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c32-23-26(24(33)28-25(34)27-23,20-8-6-19(7-9-20)18-4-2-1-3-5-18)30-16-14-29(15-17-30)21-10-12-22(13-11-21)31(35)36/h1-13H,14-17H2,(H2,27,28,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKTYSXXGARILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3(C(=O)NC(=O)NC3=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ro 28-2653 is synthesized through a series of chemical reactions involving the formation of pyrimidine-2,4,6-trione derivatives. The key steps include the reaction of biphenyl derivatives with piperazine and subsequent nitration to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of Ro 28-2653 involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pH, and reaction time. The compound is often prepared in large-scale reactors with continuous monitoring to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: Ro 28-2653 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of Ro 28-2653, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 5-[4-(4-nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains and fungi. For instance, compounds within this class have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic uses in treating infections .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. Research has shown that they can inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro. This suggests their potential utility in managing inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Analgesic Properties

The compound may also have analgesic effects by modulating pain pathways. Studies indicate that it could enhance endocannabinoid signaling by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, a key endocannabinoid involved in pain regulation. This property highlights its potential application in pain management therapies.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidant activity can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential role in preventing oxidative damage.

Study 1: FAAH Inhibition and Pain Relief

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in pain responses. The findings indicated an increase in anandamide levels, which correlated with reduced pain sensitivity in models of neuropathic pain.

Study 2: Antimicrobial Efficacy

In another investigation assessing the antimicrobial properties of the compound, results indicated effective inhibition of both Gram-positive and Gram-negative bacteria. This study supports the compound's potential as a therapeutic agent against infectious diseases.

Mechanism of Action

Ro 28-2653 exerts its effects by selectively inhibiting the catalytic activity of MMP2, MMP9, and membrane type 1-MMP. These enzymes are involved in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis. By inhibiting these MMPs, Ro 28-2653 reduces tumor growth and prevents metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name / ID Substituents on Piperazine Aryl Group at C5 Molecular Weight (g/mol) Key Biological Activity / Application Evidence Source
Target Compound (HMDB0257259) 4-Nitrophenyl 4-Phenylphenyl (biphenyl) 485.5 Potential MMP inhibition, metabolic studies
RO-206–0222 (4MR) 4-(Pyrimidin-2-yl) 4-Phenoxyphenyl 452.4* MMP-9 inhibitor (reference ligand)
5-[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-5-(4-phenoxyphenyl)pyrimidine-2,4,6-trione 6-Fluoropyridin-2-yl 4-Phenoxyphenyl 475.5 Enhanced metabolic stability (fluorine effect)
5b (Radioiodinated analog) 2-Carboxyethyl 4-Iodophenyl 459.1 Radiopharmaceutical candidate (iodine-125)
5c (Morpholino/piperidinyl triazine) Morpholino 4-Benzylamino ~450* Synthetic intermediate, structural studies

*Calculated based on molecular formula.

Structural and Functional Analysis:

Piperazine Substituents :

  • The nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes like MMPs compared to the pyrimidinyl group in RO-206–0222 .
  • Fluorinated analogs (e.g., 6-fluoropyridinyl in ) improve metabolic stability and bioavailability due to fluorine’s resistance to oxidative metabolism .

Iodophenyl derivatives (e.g., 5b) are tailored for radiopharmaceutical applications, leveraging iodine isotopes for imaging .

Biological Activity: RO-206–0222 serves as a benchmark MMP-9 inhibitor with a binding energy of −7.8 kcal/mol . The target compound’s nitro group may confer stronger electrostatic interactions, though this requires experimental validation. Radioiodinated analogs (e.g., 5b) highlight the scaffold’s versatility for diagnostic applications .

Biological Activity

5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C26H23N5O5
  • Molar Mass : 485.5 g/mol
  • Density : 1.258 g/cm³ (predicted)
  • Melting Point : 97-99°C
  • Solubility : Soluble in organic solvents but insoluble in water.

The biological activity of this compound can be attributed to its structural features:

  • Piperazine Ring : Known for its ability to interact with neurotransmitter receptors, particularly in the central nervous system.
  • Nitrophenyl Group : This moiety is often associated with enhanced pharmacological properties such as increased lipophilicity and receptor binding affinity.
  • Diazinane Structure : The diazinane core may contribute to the compound's stability and interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Salmonella spp. This is particularly relevant in the context of biofilm formation, where such compounds can inhibit biofilm development without affecting planktonic growth .

Anticancer Properties

Research has demonstrated that piperazine derivatives can induce apoptosis in cancer cells. A study highlighted the potential of similar compounds in targeting cancer cell lines by disrupting cellular signaling pathways associated with growth and survival. The presence of the nitrophenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Neuropharmacological Effects

The piperazine structure is also linked to neuropharmacological effects. Compounds containing this moiety have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin and dopamine receptors suggests a possible therapeutic role in treating mood disorders .

Study on Antimicrobial Activity

In a screening of small-molecule libraries for Salmonella biofilm inhibitors, several piperazine derivatives were identified as promising candidates. Among these, compounds structurally related to this compound showed significant activity at various temperatures without impacting bacterial growth in suspension .

Study on Cancer Cell Lines

A study investigating the anticancer potential of piperazine derivatives found that certain compounds could inhibit proliferation in breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Salmonella biofilm
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential anxiolytic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione

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